

Spectroscopic and Biological Insights into L-alanyl-L-threonine: A Technical Guide

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Compound of Interest

Compound Name: *Ala-Thr*

Cat. No.: *B13897693*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide L-alanyl-L-threonine. It is designed to be a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where the characterization of small biomolecules is crucial. This document compiles available spectroscopic data, details relevant experimental protocols, and presents a logical workflow for the biological investigation of this dipeptide.

Physicochemical Properties of L-alanyl-L-threonine

L-alanyl-L-threonine (**Ala-Thr**) is a dipeptide composed of the amino acids L-alanine and L-threonine linked by a peptide bond.^[1] Its structure and basic properties are fundamental to understanding its spectroscopic and biological behavior.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄	PubChem[1]
Molecular Weight	190.20 g/mol	PubChem[1]
Monoisotopic Mass	190.09535693 Da	PubChem[1]
IUPAC Name	(2S,3R)-2-[[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid	PubChem[1]
Canonical SMILES	C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N">C@HO	PubChem [
Physical Description	Solid	Human Metabolome Database

Spectroscopic Data

This section summarizes the available spectroscopic data for L-alanyl-L-threonine. Due to the limited availability of experimentally derived public data for this specific dipeptide, predicted data and general characteristics are included where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The following table presents the predicted ¹H NMR spectral data for L-alanyl-L-threonine.

Table 2.1: Predicted ¹H NMR Spectral Data for L-alanyl-L-threonine

Atom	Predicted Chemical Shift (ppm)	Multiplicity
H α (Ala)	4.15	Quartet
H β (Ala)	1.45	Doublet
H α (Thr)	4.35	Doublet
H β (Thr)	4.25	Multiplet
H γ (Thr)	1.25	Doublet

Note: This data is based on prediction and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The PubChem database indicates the availability of an FTIR spectrum for L-alanyl-L-threonine, obtained using the KBr wafer technique.^[1] Key expected absorption bands for a dipeptide like L-alanyl-L-threonine are listed below.

Table 2.2: Expected Infrared Absorption Bands for L-alanyl-L-threonine

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300-3000	N-H stretch	Amine (NH ₃ ⁺), Amide
~3000-2800	C-H stretch	Aliphatic
~1680-1630	C=O stretch	Amide I
~1570-1510	N-H bend	Amide II
~1725-1700	C=O stretch	Carboxylic acid (COOH)
~1400-1300	O-H bend	Carboxylic acid
~3500-3200	O-H stretch	Hydroxyl group

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The monoisotopic mass of L-alanyl-L-threonine is 190.09535693 Da.^[1]

Table 2.3: Mass Spectrometry Data for L-alanyl-L-threonine

Parameter	Value
Monoisotopic Mass	190.09535693 Da

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a valuable tool for studying the secondary structure of peptides in solution. While specific experimental CD data for L-alanyl-L-threonine is not readily available, the technique can be used to assess its conformational preferences.

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic techniques used in the characterization of dipeptides like L-alanyl-L-threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of L-alanyl-L-threonine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). Add a small amount of a reference standard (e.g., DSS or TMS).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer.
 - Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- 2D NMR (Optional but Recommended):
 - Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.
 - Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in L-alanyl-L-threonine.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of L-alanyl-L-threonine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and assign the major absorption bands to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the accurate mass and fragmentation pattern of L-alanyl-L-threonine.

Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Dissolve a small amount of L-alanyl-L-threonine in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 μM .
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
- Data Acquisition (MS1):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Acquisition (MS/MS - Fragmentation):
 - Select the $[\text{M}+\text{H}]^+$ ion for collision-induced dissociation (CID).
 - Acquire the product ion spectrum to observe the fragmentation pattern. Key fragments would include the b- and y-ions resulting from cleavage of the peptide bond.
- Data Analysis:

- Determine the accurate mass of the parent ion and its fragments.
- Propose a fragmentation pathway consistent with the observed product ions.

Circular Dichroism (CD) Spectroscopy

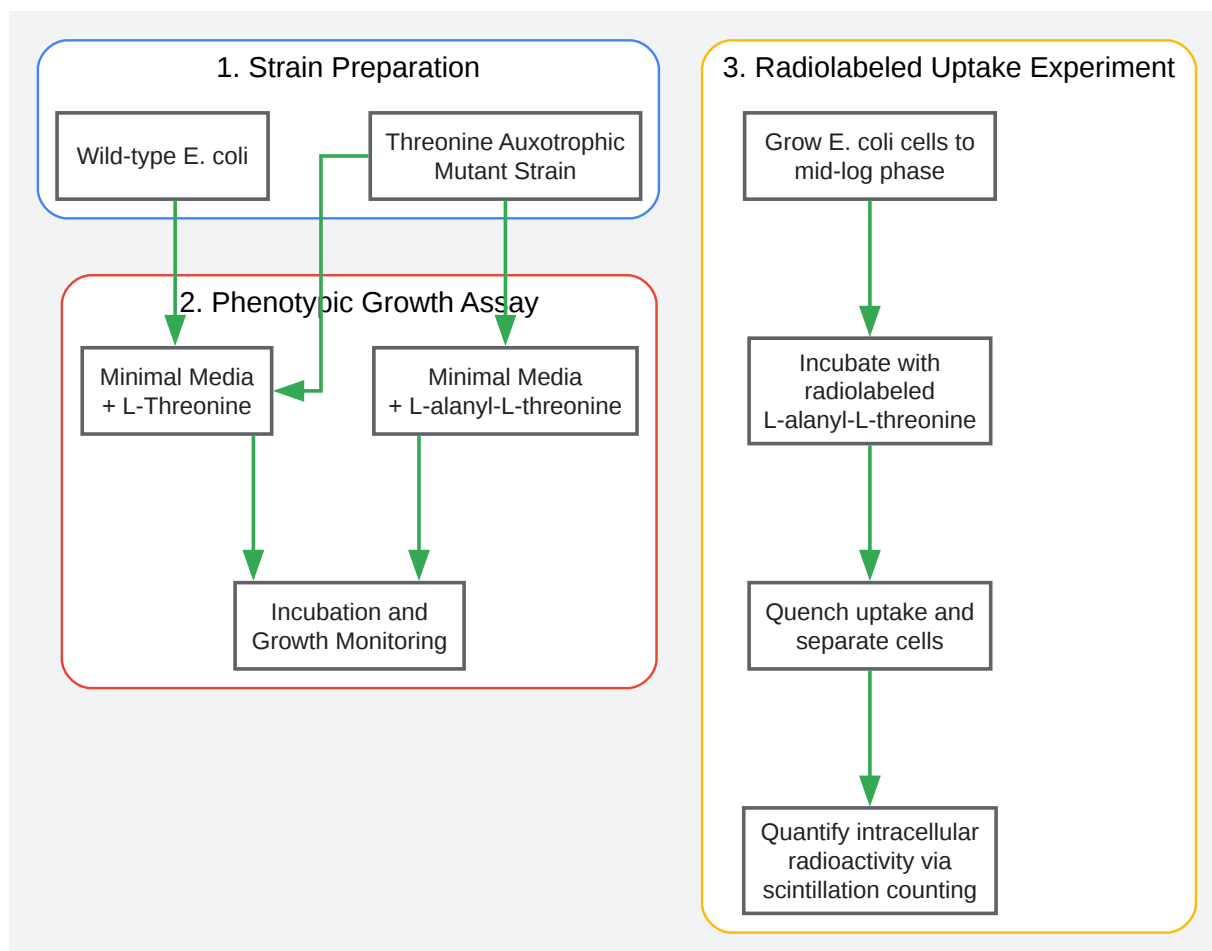
Objective: To investigate the solution conformation of L-alanyl-L-threonine.

Protocol:

- Sample Preparation:
 - Dissolve L-alanyl-L-threonine in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.5 mg/mL. The buffer should be transparent in the far-UV region.
- Instrumentation: Use a circular dichroism spectropolarimeter.
- Data Acquisition:
 - Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1 cm.
 - Record the CD spectrum of the sample from approximately 260 nm to 190 nm.
 - Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an accumulation of 3-5 scans.
- Data Analysis:
 - Subtract the baseline spectrum from the sample spectrum.
 - Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ($[\theta]$) to normalize for concentration and path length.
 - Analyze the resulting spectrum for characteristic secondary structure features (e.g., random coil, β -turn).

Biological Workflow: Uptake of L-alanyl-L-threonine in *E. coli*

While specific signaling pathways directly involving L-alanyl-L-threonine are not well-documented, its transport and metabolism are of significant interest. The following diagram illustrates a generalized workflow for studying the uptake of this dipeptide in a bacterial model system such as *Escherichia coli*, based on published research.[2]



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Workflow for studying L-alanyl-L-threonine uptake in *E. coli*.

This workflow outlines the key steps to investigate whether *E. coli* can utilize L-alanyl-L-threonine as a source of threonine and to quantify the uptake of the dipeptide.

Conclusion

This technical guide has summarized the available spectroscopic data for L-alanyl-L-threonine and provided detailed experimental protocols for its comprehensive characterization. While a complete set of experimental spectra is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers working with this dipeptide. The included biological workflow provides a practical approach to investigating its transport and metabolism in a model organism. Further research is encouraged to expand the experimental spectroscopic database for L-alanyl-L-threonine, which will undoubtedly aid in its future applications in drug development and other scientific fields..

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References

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